HUVEC Tube Formation Inhibition: AR-13503 (Metabolite) vs. Netarsudil (Parent Prodrug)
In an in vitro human umbilical vein endothelial cell (HUVEC) tube formation assay conducted over 16 hours, the metabolite AR-13503 directly inhibited angiogenesis with an IC50 of 21 nM . The parent compound netarsudil (AR-13324 mesylate) is a prodrug designed for ocular delivery and requires in vivo hydrolysis to yield the active metabolite; its direct in vitro activity in the same assay without prior hydrolysis is not directly comparable due to the ester prodrug moiety . This data quantifies the intrinsic potency of the metabolite species in a cell-based functional assay relevant to retinal neovascularization, a context where the parent prodrug's activity is confounded by the requirement for esterase-mediated activation.
| Evidence Dimension | Inhibition of HUVEC tube formation (angiogenesis) |
|---|---|
| Target Compound Data | IC50 = 21 nM |
| Comparator Or Baseline | Netarsudil (AR-13324 mesylate) - prodrug requiring in vivo ester hydrolysis; direct in vitro IC50 in same assay not reported due to prodrug design |
| Quantified Difference | Not applicable; qualitative difference in activation requirement (metabolite is intrinsically active, parent requires esterase cleavage) |
| Conditions | HUVEC tube formation assay, 16-hour incubation |
Why This Matters
For researchers investigating direct ROCK-mediated anti-angiogenic mechanisms in vitro, the metabolite provides a defined, activation-independent tool compound with a quantified IC50 of 21 nM, whereas the parent prodrug introduces the confounding variable of esterase-dependent activation.
